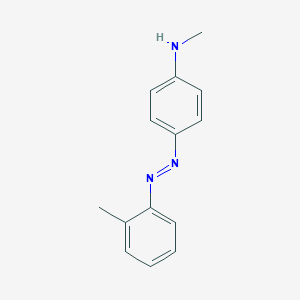

N-Methyl-p-(o-tolylazo)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17018-24-5 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-methyl-4-[(2-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3 |

InChI Key |

IMQXTMXYZWSMNB-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |

Synonyms |

N-Methyl-p-(o-tolylazo)aniline |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-p-(o-tolylazo)aniline is an aromatic azo compound characterized by the presence of a diazo group (-N=N-) linking an N-methylaniline and an o-toluene moiety. Azo compounds are a significant class of chemicals widely utilized as dyes and pigments.[1] The specific substitution pattern of this compound, featuring a methyl group on the toluidine ring and another on the amine of the aniline ring, influences its electronic and steric properties, which in turn may affect its color, solubility, and potential biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and a workflow for its characterization.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-4-((2-methylphenyl)diazenyl)aniline | IUPAC Nomenclature |

| Synonyms | This compound, N-Methyl-2'-methyl-4-aminoazobenzene | [2] |

| CAS Number | 17018-24-5 | [2] |

| Molecular Formula | C14H15N3 | [2] |

| Molecular Weight | 225.29 g/mol | Calculated |

| Predicted logP | 4.1 | Calculated |

| Predicted pKa | (Basic) ~3.5 | Estimated |

| Predicted Melting Point | Not Available | - |

| Predicted Boiling Point | Not Available | - |

| Appearance | Likely a colored solid | Inferred from similar azo dyes[3] |

Synthesis of this compound

The synthesis of this compound is achieved through a classic two-step process involving the diazotization of o-toluidine followed by an azo coupling reaction with N-methylaniline.[1]

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

o-Toluidine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N-Methylaniline

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

Step 1: Diazotization of o-Toluidine

-

In a 250 mL beaker, dissolve a specific molar amount of o-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 20-30 minutes at the same temperature to ensure the completion of the diazotization reaction. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

Step 2: Azo Coupling with N-Methylaniline

-

In a separate 500 mL beaker, dissolve an equimolar amount of N-methylaniline in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the N-methylaniline solution dropwise. A colored precipitate should start to form immediately.

-

Maintain the temperature below 5 °C and continue stirring for 1-2 hours after the addition is complete to ensure maximum coupling.

-

Filter the resulting solid product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts and starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product in a vacuum oven at a low temperature.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.2 | Multiplet | 8H | Aromatic protons |

| ~ 3.1 | Singlet | 3H | N-CH₃ protons |

| ~ 2.5 | Singlet | 3H | Ar-CH₃ protons |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150-140 | Aromatic carbons attached to nitrogen |

| ~ 138-120 | Other aromatic carbons |

| ~ 30 | N-CH₃ carbon |

| ~ 17 | Ar-CH₃ carbon |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 | N-H stretch (secondary amine) |

| ~ 3050-3000 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch (CH₃) |

| ~ 1600-1580 | N=N stretch (azo group) |

| ~ 1520, 1480 | Aromatic C=C stretch |

| ~ 1350 | C-N stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 225 | [M]⁺ (Molecular ion) |

| 120 | [C₇H₇N₂]⁺ fragment |

| 105 | [C₇H₆N]⁺ fragment |

| 91 | [C₇H₇]⁺ fragment (tropylium ion) |

Conclusion

This technical guide provides a detailed overview of this compound, including its chemical structure, a plausible synthesis protocol, and a comprehensive characterization workflow. While experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.

References

physical and chemical properties of N-Methyl-p-(o-tolylazo)aniline

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of N-Methyl-p-(o-tolylazo)aniline. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physical Properties

This compound, with the CAS number 17018-24-5, is an aromatic azo compound.[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | N-Methylaniline (Precursor) | p-Toluidine (Precursor) |

| CAS Number | 17018-24-5[1] | 100-61-8[2][3] | 106-49-0 |

| Molecular Formula | C₁₄H₁₅N₃[1] | C₇H₉N[2][3] | C₇H₉N |

| Molecular Weight | 225.32 g/mol [1] | 107.15 g/mol [3] | 107.15 g/mol |

| Appearance | Not specified | Colorless to brown viscous liquid[3] | White solid |

| Melting Point | Not specified | -57 °C[2] | 43-45 °C |

| Boiling Point | Not specified | 195 °C[2] | 200 °C |

| Solubility | Not specified | Insoluble in water[3] | Slightly soluble in water |

| Density | Not specified | 0.989 g/mL at 25 °C[3] | 1.046 g/cm³ |

Synthesis and Characterization

A plausible synthetic route for this compound involves a diazo coupling reaction, a standard method for preparing azo dyes.

General Synthesis Protocol

The synthesis would typically proceed in two main steps:

-

Diazotization of o-Toluidine: o-Toluidine is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), to form the o-tolyldiazonium salt. This reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

-

Azo Coupling with N-Methylaniline: The resulting o-tolyldiazonium salt solution is then slowly added to a solution of N-methylaniline, typically in a neutral or slightly acidic medium. The electrophilic diazonium ion attacks the electron-rich aromatic ring of N-methylaniline, usually at the para position, to form the azo compound this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond in the secondary amine, C-H bonds of the aromatic rings, and the N=N azo bond.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A method similar to that developed for 2-methyl-4-(2-tolylazo)aniline could be adapted, using a C18 column with a methanol-water mobile phase and UV detection.[4][5]

Biological Activity and Metabolism

Toxicological Profile

The Registry of Toxic Effects of Chemical Substances (RTECS) classifies this compound as a tumorigen.[1] This is consistent with the known carcinogenicity of some other azo dyes and their metabolites. For instance, p-Chloro-o-toluidine, a structurally related aromatic amine, is reasonably anticipated to be a human carcinogen.[6] Studies on N-methylaniline have also raised concerns about its potential carcinogenicity and mutagenicity.[7]

Metabolism of Azo Dyes

Azo dyes are generally metabolized in the body through a two-step process involving initial reduction of the azo bond followed by oxidation of the resulting aromatic amines.[8]

-

Reductive Cleavage: The azo bond (-N=N-) is cleaved by azoreductase enzymes, which are present in the liver and, more significantly, in the gut microbiota.[9][10] This reduction breaks the molecule into two aromatic amines. In the case of this compound, this would yield o-toluidine and N-methyl-p-phenylenediamine.

-

Oxidative Metabolism: The resulting aromatic amines can then undergo further metabolism, primarily in the liver, through oxidation reactions catalyzed by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that can bind to DNA and other macromolecules, potentially initiating carcinogenic processes.[8]

References

- 1. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination Method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in Workplace Air by High-performance Liquid Chromatography [jstage.jst.go.jp]

- 6. p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. New Report: N-Methylaniline May Pose Cancer and Genetic Defect Risks - Foresight [useforesight.io]

- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

Synthesis of N-Methyl-p-(o-tolylazo)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for N-Methyl-p-(o-tolylazo)aniline, a diazo compound with potential applications in various fields of chemical research and development. This document outlines the core chemical reactions, provides a detailed experimental protocol based on established methodologies for azo dye synthesis, and includes necessary visualizations to illustrate the process.

Introduction

This compound, also known as N-Methyl-4-((2-methylphenyl)diazenyl)aniline, is an azo dye. Azo compounds are characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The synthesis of such compounds is a cornerstone of classical organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.

Compound Identification:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17018-24-5[1][2][3][4][5] |

| Molecular Formula | C14H15N3[1] |

| Molecular Weight | 225.29 g/mol |

| Synonyms | ANILINE, N-METHYL-p-(o-TOLYLAZO)-, N-methyl-4-((2-methylphenyl)diazenyl)aniline, 4-Amino-2',N-dimethylazobenzene |

Synthesis Pathway

The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The overall pathway involves two primary stages:

-

Diazotization of o-Toluidine: o-Toluidine (2-methylaniline) is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group of o-toluidine into a diazonium salt, specifically o-tolyldiazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling with N-Methylaniline: The resulting o-tolyldiazonium salt, a weak electrophile, is then reacted with N-methylaniline. N-methylaniline acts as the nucleophilic coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of N-methylaniline. Due to the activating and ortho-, para-directing nature of the N-methylamino group, the substitution occurs predominantly at the para-position, yielding the final product, this compound.

The overall reaction scheme is depicted below:

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, derived from standard procedures for azo dye synthesis. Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Toluidine | 107.15 | 10.7 g | 0.1 |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| N-Methylaniline | 107.15 | 10.7 g | 0.1 |

| Sodium Acetate | 82.03 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure

Part 1: Diazotization of o-Toluidine

-

In a 250 mL beaker, add 10.7 g (0.1 mol) of o-toluidine to 100 mL of deionized water.

-

Slowly and with stirring, add 25 mL of concentrated hydrochloric acid. The o-toluidine hydrochloride may precipitate.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate 100 mL beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 30 mL of deionized water. Cool this solution in the ice bath.

-

Add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. A slight excess of nitrous acid can be tested with starch-iodide paper (turns blue-black).

Part 2: Azo Coupling with N-Methylaniline

-

In a 500 mL beaker, dissolve 10.7 g (0.1 mol) of N-methylaniline in 10 mL of 2M hydrochloric acid and 100 mL of water.

-

Cool this solution to below 10 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution from Part 1 to the N-methylaniline solution with vigorous stirring. A colored precipitate should form immediately.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

-

Adjust the pH of the mixture to 4-5 by the slow addition of a saturated sodium acetate solution. This promotes the coupling reaction.

-

Continue stirring for another 1-2 hours to ensure the completion of the reaction.

Part 3: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any unreacted salts and acids.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

Experimental Workflow Diagram

References

In-Depth Technical Guide: N-Methyl-p-(o-tolylazo)aniline (CAS 17018-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-p-(o-tolylazo)aniline, identified by the CAS number 17018-24-5, is an azo compound. This technical guide synthesizes the currently available information on this molecule. It is important to note that detailed experimental data and specific biological studies on this particular compound are limited in publicly accessible scientific literature. Consequently, this document also draws upon general knowledge of closely related azo dyes to provide context regarding potential metabolic pathways and toxicological considerations. The guide aims to provide a foundational understanding for researchers and professionals, while also highlighting areas where further investigation is critically needed.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 17018-24-5 | [1][2] |

| Molecular Formula | C₁₄H₁₅N₃ | [1][2] |

| Molecular Weight | 225.32 g/mol | [1] |

| Synonyms | - N-Methyl-2'-methyl-p-aminoazobenzene- N-Methyl-p-(o-tolylazo)-aniline- Aniline, N-methyl-p-(o-tolylazo)- | [1][2] |

| SMILES | c1(/N=N/c2ccc(NC)cc2)c(cccc1)C | [2] |

Toxicological Profile

Specific toxicological studies detailing LD50 or chronic exposure effects for this compound are not available in the reviewed literature. However, a chemical toxicity database lists it as a "questionable carcinogen with experimental tumorigenic data," though the specific studies underpinning this classification are not provided.[1][3]

Azo dyes as a class are known for their potential health risks. The primary toxicological concern stems from the metabolic cleavage of the azo bond (-N=N-). This reductive cleavage can be carried out by azoreductases produced by intestinal microflora and, to a lesser extent, by liver enzymes.[4][5][6] This process breaks the molecule into its constituent aromatic amines.[5] In the case of this compound, this would likely yield N-methyl-p-phenylenediamine and o-toluidine.

Many aromatic amines are known to be mutagenic and carcinogenic.[5][6] For instance, benzidine, a metabolite of certain azo dyes, is a known human and animal carcinogen.[4][6] Therefore, the toxic potential of this compound is likely linked to the toxicity of its potential aromatic amine metabolites.

Potential Metabolic Pathway

While no specific studies on the metabolism of this compound have been identified, a general pathway for azo dye metabolism can be proposed. The initial and most significant step is the reductive cleavage of the azo bond.

Caption: Generalized metabolic pathway of this compound.

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be found in the surveyed literature. However, the general synthesis of such azo compounds typically involves a diazo coupling reaction. This process would likely involve the diazotization of o-toluidine followed by a coupling reaction with N-methylaniline.

General Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an azo dye like this compound. This is a representative procedure and has not been experimentally validated for this specific compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the specific biological activities and mechanisms of action for this compound. Research on other substituted aniline and azo compounds has explored various applications, including their use as anticancer agents, but no such studies were found for the title compound.[7] Given its classification as a potential tumorigenic agent, any research into its biological activity should be conducted with appropriate safety precautions.

Conclusion and Future Directions

This compound (CAS 17018-24-5) is a chemical entity for which there is a notable absence of detailed scientific data. While its basic chemical identity is established, there is a critical need for experimental determination of its physicochemical properties, spectroscopic data, and a validated synthesis protocol. Furthermore, its toxicological profile, particularly its potential carcinogenicity, requires thorough investigation to understand the risks associated with its handling and exposure. Future research should focus on in-vitro and in-vivo studies to elucidate its metabolic fate, mechanism of toxicity, and any potential biological activities.

References

- 1. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]

- 2. This compound [drugfuture.com]

- 3. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for N-Methyl-p-(o-tolylazo)aniline Unavailable in Publicly Accessible Databases

A comprehensive search for experimental spectroscopic data (NMR, IR, and UV-Vis) and detailed synthesis protocols for the compound N-Methyl-p-(o-tolylazo)aniline has yielded no specific results. Despite its documented existence under CAS number 17018-24-5, primary scientific literature containing its synthesis and detailed characterization does not appear to be readily available in the public domain.

For researchers, scientists, and drug development professionals seeking to work with or synthesize this compound, this lack of foundational data presents a significant challenge. Typically, a technical guide or whitepaper on a specific chemical entity would rely on published, peer-reviewed data to ensure accuracy and reproducibility. In this instance, the absence of such information prevents the creation of a reliable and in-depth resource.

The synthesis of azo dyes like this compound generally follows a well-established chemical pathway involving diazotization and coupling reactions. A logical synthetic approach can be proposed, and this is visualized in the workflow diagram below.

Proposed Synthetic Workflow

The synthesis would likely proceed via the diazotization of o-toluidine, followed by an azo coupling reaction with N-methylaniline.

Technical Guide: Solubility of N-Methyl-p-(o-tolylazo)aniline and Related Azo Dyes in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-Methyl-p-(o-tolylazo)aniline and its Structural Analogs

This compound is an azo dye, a class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'). The solubility of such compounds is crucial for their application in various fields, including as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] Aniline and its derivatives are important precursors in the production of a wide range of dyes and pigments.[2] The molecular structure of this compound, featuring aromatic rings and a methyl group, suggests a degree of hydrophobicity and thus a preference for solubility in organic solvents over aqueous media.

Given the absence of specific solubility data for this compound, this guide focuses on the known solubility of its constituent structural motifs: N-methylaniline and p-toluidine. Azo dyes, in general, are often soluble in polar organic solvents like alcohols and acetone.[1]

Quantitative Solubility Data of Structurally Related Compounds

The following tables summarize the available quantitative and qualitative solubility data for N-methylaniline and p-toluidine in various solvents. This information serves as a valuable reference for estimating the solubility of this compound.

Table 1: Solubility of N-Methylaniline

| Solvent | Solubility | Reference |

| Water | Slightly soluble (30 g/L) | [3] |

| Ethanol | Soluble | [3][4][5] |

| Diethyl Ether | Soluble | [3][4][5] |

| Chloroform | Soluble | [3][4][5] |

| Hydrocarbons | Soluble | [6] |

Table 2: Solubility of p-Toluidine (4-Methylaniline)

| Solvent | Solubility | Reference |

| Water | Slightly soluble (1.1 g/100 mL); soluble in 135 parts water | [7][8][9] |

| Ethanol | Soluble / Freely soluble | [7][8][10][11] |

| Diethyl Ether | Soluble / Freely soluble | [7][9][10][11] |

| Acetone | Freely soluble | [9] |

| Methanol | Freely soluble | [9] |

| Carbon Disulfide | Freely soluble | [9] |

| Pyridine | Soluble | [8][11] |

| Carbon Tetrachloride | Soluble | [8][11] |

| Oils | Soluble / Freely soluble | [8][9][11] |

| Dilute Acids | Soluble | [8][11] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, standardized experimental methods are required. The following protocols for UV-Visible Spectrophotometry and Nephelometry are widely used for the quantitative and qualitative determination of solubility.

UV-Visible Spectrophotometry for Quantitative Solubility Measurement

This method is suitable for compounds that possess a chromophore and thus absorb light in the UV-Visible range. It allows for the determination of the concentration of a dissolved solute.[12]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in the desired organic solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

-

Determination of λmax:

-

Scan one of the standard solutions across the UV-Visible spectrum to identify the wavelength of maximum absorbance (λmax).

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship, which serves as the calibration curve.[13]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to the chosen organic solvent in a vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility of the compound.

-

Nephelometry for Qualitative and High-Throughput Solubility Screening

Nephelometry measures the amount of light scattered by suspended particles in a solution. It is a rapid and sensitive method for determining if a compound is soluble or has precipitated.[14][15][16][17]

Principle: A laser beam is passed through the sample, and a detector measures the intensity of light scattered at a 90-degree angle. An increase in scattered light indicates the presence of undissolved particles.[16]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound, typically in a solvent like DMSO in which it is highly soluble.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in the target organic solvent directly in the wells of a microplate (e.g., 96- or 384-well plate).

-

-

Nephelometric Measurement:

-

Place the microplate into a laser nephelometer.

-

The instrument will measure the light scattering for each well.

-

-

Data Analysis:

-

Plot the measured nephelometry units (light scatter) against the compound concentration.

-

A sharp increase in light scattering indicates the concentration at which the compound precipitates, thus defining its kinetic solubility limit.

-

Compounds can be categorized as highly soluble, moderately soluble, or poorly soluble based on the concentration at which precipitation occurs.[15]

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.

Caption: Figure 1: General Experimental Workflow for Solubility Determination

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be formally documented, the solubility profiles of its structural analogs, N-methylaniline and p-toluidine, strongly suggest that it will be soluble in a range of common organic solvents. For drug development and research applications requiring precise solubility values, the experimental protocols for UV-Visible Spectrophotometry and Nephelometry outlined in this guide provide robust frameworks for empirical determination. The provided workflow diagram offers a clear visual guide for planning and executing these solubility studies.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. p-Toluidine 99.6 106-49-0 [sigmaaldrich.com]

- 10. chemiis.com [chemiis.com]

- 11. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 12. rootspress.org [rootspress.org]

- 13. researchgate.net [researchgate.net]

- 14. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. rheolution.com [rheolution.com]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Potential Biological Activities of Azo Dyes: A Technical Guide on N-Methyl-p-(o-tolylazo)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent a significant class of organic compounds with widespread applications, but also notable biological activities that warrant in-depth investigation. This technical guide focuses on the potential biological activities of N-Methyl-p-(o-tolylazo)aniline, a representative aminoazobenzene dye. The document summarizes key toxicological data, outlines detailed experimental methodologies for assessing its biological effects, and explores the underlying molecular mechanisms, including metabolic activation and modulation of cellular signaling pathways. Particular emphasis is placed on its potential carcinogenicity, genotoxicity, and ability to induce oxidative stress. This guide aims to provide a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents and in the safety assessment of azo compounds.

Introduction

Azo dyes are characterized by the presence of one or more azo bonds (-N=N-) connecting aromatic rings. Their versatile chemical properties have led to their extensive use in various industries, including textiles, printing, and cosmetics. However, the biological activities of many azo dyes, particularly their potential toxicity, have raised significant health and environmental concerns. This compound is an aminoazobenzene derivative that serves as a pertinent model for studying the biological effects of this class of compounds. Its structure, featuring an azo linkage and an amino group, makes it susceptible to metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to a range of toxicological outcomes. Understanding these activities is crucial for risk assessment and for the potential repurposing of azo structures in therapeutic contexts.

Toxicological Profile

The toxicological profile of this compound and related azo dyes is primarily characterized by their potential to cause cytotoxicity, genotoxicity, and carcinogenicity.

Acute Toxicity

The acute toxicity of azo dyes is generally considered to be low. For many commercial azo dyes, the median lethal dose (LD50) values are between 250 and 2,000 mg/kg body weight.[1] Exposure to aromatic amines, which can be metabolites of azo dyes, may lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and causing symptoms like cyanosis, weakness, and dizziness.[1]

Cytotoxicity

Azo dyes can exert cytotoxic effects through various mechanisms, including the induction of oxidative stress and damage to cellular membranes. In vitro assays are commonly employed to assess the cytotoxicity of these compounds.

Genotoxicity

A significant concern with many azo dyes is their potential to be genotoxic. This activity is often linked to their metabolic reduction to aromatic amines, which can be further metabolized to reactive electrophiles that bind to DNA. The amino group is considered crucial for the genotoxicity of aminoazobenzene compounds.[2]

Carcinogenicity

Several azo dyes have been classified as carcinogens. The carcinogenicity is often attributed to the metabolic release of carcinogenic aromatic amines.[3] In experimental animals, aromatic amines have been shown to induce tumors in various organs, including the liver, intestine, and urinary bladder.[1] this compound has been identified as a tumorigenic agent.

Quantitative Toxicological Data

Quantitative data from toxicological studies are essential for risk assessment. The following table summarizes available data for this compound.

| Endpoint | Test System | Route of Exposure | Dose/Concentration | Effect | Reference |

| Tumorigenicity (TDLo) | Rat | Oral | 2350 mg/kg/14W-C | Equivocal tumorigenic agent by RTECS criteria; Liver tumors | [4] |

| Tumorigenicity (TD) | Rat | Oral | 4540 mg/kg/36W-C | Equivocal tumorigenic agent by RTECS criteria; Liver tumors | [4] |

| Tumorigenicity (TD) | Rat | Oral | 7800 mg/kg/34W-C | Equivocal tumorigenic agent by RTECS criteria; Liver tumors | [4] |

TDLo: Lowest published toxic dose. TD: Toxic dose (other than lowest).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of azo dyes.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][8][9]

-

Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the treatment period, remove the medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.[7]

-

Wash the cells to remove unincorporated dye.

-

Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.[10]

-

Measure the absorbance of the extracted dye at approximately 540 nm.

-

Calculate cell viability and determine the IC50 value.

-

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Protocol: A detailed protocol for testing azo dyes can be found in the literature.[11]

In Vivo Carcinogenicity Bioassay

Long-term animal studies are necessary to determine the carcinogenic potential of a substance.

-

Protocol:

-

Select a suitable animal model (e.g., rats or mice).

-

Administer this compound to the animals through a relevant route of exposure (e.g., oral gavage or in the diet) at multiple dose levels for a significant portion of their lifespan (e.g., 2 years for rats).

-

Include a control group receiving the vehicle only.

-

Monitor the animals for clinical signs of toxicity and tumor development.

-

At the end of the study, perform a complete necropsy and histopathological examination of all major organs to identify and characterize any tumors.

-

Signaling Pathways and Mechanisms of Action

Metabolic Activation

The biological activity of this compound is intrinsically linked to its metabolism. A key step is the reductive cleavage of the azo bond, which can be catalyzed by azoreductases present in the liver and gut microbiota.[3] This cleavage results in the formation of aromatic amines.

These aromatic amines can then undergo further metabolic activation, primarily through N-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[12][13][14] The resulting N-hydroxyarylamines are reactive electrophiles that can bind to cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.

Oxidative Stress and the Keap1-Nrf2 Signaling Pathway

Exposure to aniline and its derivatives has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[15][16][17][18] This oxidative stress can lead to damage to lipids, proteins, and DNA.

The Keap1-Nrf2 signaling pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[19]

References

- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 2. Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research, synthesis, and available data for the azo compound N-Methyl-p-(o-tolylazo)aniline. Due to the limited availability of published data for this specific molecule, this guide also includes relevant information on its precursors and analogous compounds to provide a broader context for researchers.

Introduction and Historical Context

This compound, with the CAS Registry Number 17018-24-5, belongs to the vast class of azo dyes. The fundamental chromophore of azo dyes, the -N=N- group, was first discovered in 1858 by Peter Griess. This discovery paved the way for the synthesis of the first azo dye, Aniline Yellow, in 1861. The general method for preparing azo dyes involves two key steps: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.

Physicochemical and Toxicological Data

Comprehensive experimental data for this compound is scarce in publicly accessible literature. However, data for its key precursor, N-methylaniline, is well-documented and provides a useful reference.

Quantitative Data for this compound

A thorough search of available scientific databases and literature did not yield specific experimental values for the melting point, boiling point, or solubility of this compound. The primary toxicological information found is a classification as a tumorigen.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃ | [1] |

| Molecular Weight | 225.29 g/mol | |

| CAS Registry Number | 17018-24-5 | [1] |

| Toxicology | Tumorigen | [2] |

Quantitative Data for the Precursor: N-Methylaniline

The following table summarizes the well-established physicochemical and toxicological properties of N-methylaniline, a key starting material for the synthesis of the target compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [3] |

| Molecular Weight | 107.15 g/mol | [3] |

| CAS Registry Number | 100-61-8 | [3] |

| Appearance | Colorless to yellow or pale brown liquid | [4] |

| Melting Point | -57 °C | [5] |

| Boiling Point | 196.2 °C | [5] |

| Density | 0.989 g/mL at 25 °C | [5] |

| Solubility in Water | 5.6 g/L at 20 °C | |

| LD50 (Oral, Rat) | 548 mg/kg | |

| Carcinogenicity | Suspected of causing cancer | [6] |

| Mutagenicity | Suspected of causing genetic defects | [6] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed, citable source could not be located in the conducted research. However, based on the general and well-established methods for the synthesis of analogous aminoazobenzene dyes, a plausible experimental procedure can be outlined. This protocol is provided for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

The synthesis would logically proceed in two main stages:

-

Diazotization of o-Toluidine: Conversion of the primary aromatic amine, o-toluidine, into a diazonium salt.

-

Azo Coupling: Reaction of the o-tolyldiazonium salt with N-methylaniline.

Plausible Synthesis Protocol

Materials:

-

o-Toluidine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

N-Methylaniline

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Ice

-

Distilled water

Procedure:

Step 1: Diazotization of o-Toluidine

-

In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the o-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the o-tolyldiazonium chloride.

Step 2: Azo Coupling

-

In a separate, larger beaker, dissolve an equimolar amount of N-methylaniline in a suitable solvent such as ethanol or a dilute acidic solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold o-tolyldiazonium chloride solution from Step 1 to the cold N-methylaniline solution with vigorous stirring.

-

To facilitate the coupling reaction and neutralize the strong acid, slowly add a saturated aqueous solution of sodium acetate until the mixture reaches a slightly acidic to neutral pH.

-

A colored precipitate of this compound should form. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Visualizations

Synthesis Pathway

The following diagram illustrates the logical two-step synthesis of this compound from its precursors, o-toluidine and N-methylaniline.

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

Concluding Remarks

This compound is a classic example of an azo dye for which specific, detailed scientific data is not widely disseminated in modern databases. This guide has synthesized the available information and constructed a plausible, detailed experimental protocol based on established chemical principles. The provided data on the precursor, N-methylaniline, offers valuable context for researchers working with this or related compounds. Further experimental investigation is required to fully characterize the physicochemical and toxicological properties of this compound. Researchers undertaking work with this compound should exercise caution, given its classification as a tumorigen and the known hazards associated with its precursors.

References

- 1. This compound [drugfuture.com]

- 2. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osha.gov [osha.gov]

- 6. New Report: N-Methylaniline May Pose Cancer and Genetic Defect Risks - Foresight [useforesight.io]

N-Methyl-p-(o-tolylazo)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N-Methyl-p-(o-tolylazo)aniline. Due to the limited availability of specific experimental and biological data for this compound, this guide presents foundational information, including its molecular formula and weight, alongside a generalized experimental protocol for the synthesis of structurally related aryl azo compounds. Furthermore, it discusses the general biological activities associated with this class of molecules.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃ | [1] |

| Molecular Weight | 225.30 g/mol | Calculated |

| IUPAC Name | N-methyl-4-((2-methylphenyl)diazenyl)aniline | |

| CAS Number | 17018-24-5 |

Note: The molecular weight was calculated based on the atomic weights of the constituent elements in the molecular formula.

Experimental Protocols: A Generalized Approach to Synthesis

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Reaction Scheme:

-

Diazotization of o-toluidine: o-Toluidine is treated with a cold solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the o-tolyl diazonium chloride salt. The reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[2]

-

Azo coupling with N-methylaniline: The freshly prepared o-tolyl diazonium chloride is then added to a solution of N-methylaniline. The coupling reaction, an electrophilic aromatic substitution, occurs at the para position of the N-methylaniline due to the activating effect of the methylamino group. This reaction results in the formation of this compound.

Detailed Steps:

Part 1: Preparation of o-Tolyl Diazonium Chloride

-

In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for a short period after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of N-methylaniline in a suitable solvent, such as a dilute acid or a water-miscible organic solvent.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the N-methylaniline solution with vigorous stirring.

-

A colored precipitate of this compound should form.

-

Allow the reaction to proceed for a period to ensure complete coupling.

-

The resulting solid can be collected by filtration, washed with cold water to remove any unreacted salts, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Biological Activity of Aryl Azo Compounds

Disclaimer: The following information pertains to the general class of aryl azo compounds and not specifically to this compound. The biological activity of a specific compound can only be determined through dedicated experimental studies.

Aryl azo compounds are a well-studied class of molecules with a broad spectrum of biological activities. Their effects are largely attributed to the presence of the azo bond (-N=N-) and the nature of the aromatic rings and their substituents.

Many azo compounds have been investigated for their potential therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Certain azo compounds have demonstrated inhibitory effects against various bacterial and fungal strains.[5][6]

-

Anticancer Properties: Some aryl azo derivatives have been studied for their potential as anticancer agents.[7]

-

Anti-inflammatory Effects: The anti-inflammatory potential of some azo compounds has also been explored.[7]

It is crucial to note that the biological effects of azo compounds can be complex. The reductive cleavage of the azo bond, which can occur metabolically, leads to the formation of aromatic amines. The toxicity of these amines is a significant consideration in the safety assessment of any azo compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the generalized two-step synthesis process for aryl azo compounds.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0240902A2 - Process for the manufacture of azo dyes - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-p-(o-tolylazo)aniline and its derivatives represent a class of azo compounds with potential applications in various fields, including pharmaceuticals and industrial dyes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds. Detailed experimental protocols for their synthesis and evaluation are presented, alongside a discussion of their potential mechanisms of action, including relevant signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Azo compounds, characterized by the presence of one or more azo groups (-N=N-), are a diverse class of organic molecules with wide-ranging applications.[1] this compound, a member of the aminoazobenzene family, and its analogues are of particular interest due to their structural similarity to known biologically active molecules, including some with carcinogenic properties.[2][3] Understanding the structure-activity relationships, physicochemical characteristics, and biological effects of these compounds is crucial for both harnessing their potential benefits and mitigating their risks. This guide aims to provide a detailed technical resource for researchers and professionals working with or developing derivatives of this compound.

Core Compound and Its Derivatives

The core structure of this compound consists of an N-methylaniline moiety linked to an o-tolyl group through an azo bridge. Its chemical identity is established by its CAS number 17018-24-5 and molecular formula C14H15N3.[4][5] Analogues and derivatives can be synthesized by modifying various parts of this core structure, such as altering the substitution pattern on the aromatic rings or changing the N-alkyl group.

Table 1: Physicochemical Properties of N-Methylaniline and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| N-Methylaniline | 100-61-8 | C7H9N | 107.15 | -57 | 196 | Slightly soluble in water; soluble in ethanol, ether, chloroform.[1][6] |

| o-Toluidine | 95-53-4 | C7H9N | 107.15 | -23 | 200 | Slightly soluble in water. |

| 4-m-Tolylazo-m-toluidine | 3398-09-2 | C14H15N3 | 225.29 | Not available | Not available | Not available.[7] |

| N-Methyl-4-nitroaniline | 100-15-2 | C7H8N2O2 | 152.15 | 152 | Not available | Insoluble in water; easily soluble in acetone and benzene.[8] |

Synthesis and Characterization

The synthesis of this compound and its analogues typically follows the general principles of azo dye synthesis, which involves diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling partner.[8][9][10][11][12]

General Synthesis Protocol

A general method for synthesizing azo dyes involves two main steps:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component (in this case, N-methylaniline or its derivative) under controlled pH and temperature conditions. The coupling partner is typically dissolved in a suitable solvent, and the reaction is often carried out in an ice bath to maintain a low temperature.[8][12]

The resulting azo compound precipitates out of the solution and can be purified by filtration, washing, and recrystallization.[12]

Characterization

The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity. These methods include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

UV-Visible Spectroscopy: To determine the absorption characteristics of the azo chromophore.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its analogues.

Synthesis of an Azo Dye (General Protocol)

This protocol describes a general procedure for the synthesis of an azo dye, which can be adapted for this compound.

Materials:

-

Primary aromatic amine (e.g., o-toluidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Coupling component (e.g., N-methylaniline)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Deionized water

-

Urea (optional, to quench excess nitrous acid)[8]

Procedure:

-

Diazotization:

-

Azo Coupling:

-

Dissolve the coupling component in a suitable solvent (e.g., a dilute solution of NaOH if it is a phenol, or an acidic solution for an amine).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the low temperature and stir the reaction mixture for 30-60 minutes to ensure complete reaction.[8][12]

-

-

Isolation and Purification:

-

Collect the precipitated azo dye by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.[12]

-

Diagram 1: General Experimental Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes.

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][15][16]

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: Workflow of the MTT Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity Assessment (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The broth microdilution method is a common technique for determining MIC values.[18]

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Standard antibiotics (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[17]

Biological Activities and Potential Mechanisms of Action

While specific biological activity data for this compound is limited in the public domain, the biological effects of related azo compounds and aniline derivatives have been studied.

Genotoxicity and Carcinogenicity

Several aniline derivatives have been shown to exhibit genotoxic effects.[15][19] o-Aminoazotoluene, a structurally similar compound, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it has been shown to cause tumors in various organs, including the liver and bladder.[2][3][20] The carcinogenicity of many azo dyes is attributed to their metabolic activation to reactive electrophiles that can bind to DNA.[2][19]

The metabolic breakdown of azo dyes often involves the reductive cleavage of the azo bond, primarily by intestinal microbiota, leading to the formation of aromatic amines.[21] These aromatic amines can then be absorbed and undergo further metabolic activation in the liver, for example, through N-oxidation by cytochrome P450 enzymes, to form reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.[22]

Diagram 3: Potential Carcinogenic Activation Pathway of Azo Dyes

Caption: A potential metabolic pathway for the carcinogenic activation of azo dyes.

Antimicrobial Activity

Some azo compounds and their derivatives have been reported to possess antimicrobial activity against various bacteria and fungi.[18][23][24][25] The mechanism of action is not always fully elucidated but may involve the inhibition of essential enzymes or disruption of cell membrane integrity. The presence of specific functional groups and the overall lipophilicity of the molecule can significantly influence its antimicrobial potency.

Table 2: Summary of Biological Activities of Related Azo and Aniline Derivatives (Illustrative)

| Compound/Class | Activity | Organism/Cell Line | Endpoint (e.g., IC50, MIC) | Reference |

| o-Aminoazotoluene | Carcinogenic | Mice, Rats, Hamsters, Dogs | Tumor formation | [2][3] |

| Substituted Anilines | Genotoxic | Salmonella typhimurium, Drosophila melanogaster | Mutagenicity | [19] |

| Imidazolylmethylaniline derivative | Antifungal | Candida albicans | MIC | [24] |

| Thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan | Antimicrobial | E. coli, S. aureus, C. albicans | Inhibition activity | [16] |

| 4'-[(benzimidazol-1-yl) methyl]biphenyl-2-sulphonamides | Antihypertensive | In vivo models | Receptor antagonism | |

| 4-Anilinoquinazoline derivatives | Anticancer | A431 human skin cancer cells | IC50 = 2.62 µM (for compound 8a) |

Note: This table is illustrative and includes data from various related compounds to provide context, as specific data for this compound is limited.

Conclusion

This compound and its analogues belong to a class of compounds that warrant further investigation to fully understand their chemical and biological properties. This guide has provided a foundational overview of their synthesis, characterization, and potential biological activities, drawing upon data from structurally related compounds. The detailed experimental protocols and pathway diagrams are intended to serve as a practical resource for researchers in this field. Future studies should focus on the systematic synthesis of a library of this compound derivatives and the comprehensive evaluation of their physicochemical properties and biological activities to establish clear structure-activity relationships. Such data will be invaluable for guiding the development of new molecules with desired functionalities while ensuring their safety for human health and the environment.

References

- 1. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 2. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-m-Tolylazo-m-toluidine | C14H15N3 | CID 76936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]

- 9. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of antimicrobial activity of thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan as a new derivative of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. o-Aminoazotoluene | C14H15N3 | CID 7340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]

- 19. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. N-Methyl-N-nitroso-4-(phenylazo)aniline | C13H12N4O | CID 27823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 24. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-p-(o-tolylazo)aniline: A Toxicological Assessment Based on Structural Analogs

Executive Summary

N-Methyl-p-(o-tolylazo)aniline is an azo compound containing a substituted aniline moiety. While specific toxicological studies on this compound are scarce, its structural features suggest potential for significant toxicity. The primary concerns, extrapolated from related compounds, include carcinogenicity, mutagenicity, and hematotoxicity (specifically methemoglobinemia). The metabolic activation of the aniline and toluidine components, as well as the reductive cleavage of the azo bond, are anticipated to be key events in its toxicological profile. This document summarizes the available data on relevant structural analogs to build a predictive toxicological profile for this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Methyl-2'-methyl-p-aminoazobenzene, N-Methyl-p-(2-methylphenylazo)aniline |

| CAS Number | 17018-24-5[1] |

| Molecular Formula | C14H15N3 |

| Molecular Weight | 225.29 g/mol |

| Appearance | Not available |

| Solubility | Not available |

Toxicological Data (Based on Structural Analogs)

Quantitative toxicological data for this compound is not available. The following tables summarize data for structurally related compounds.

Acute Toxicity

| Compound | CAS Number | Test Species | Route | LD50 | Reference |

| N-Methylaniline | 100-61-8 | Rat | Oral | 360 mg/kg | [2] |

| Aniline | 62-53-3 | Rat | Oral | 250 mg/kg | |

| o-Toluidine | 95-53-4 | Rat | Oral | 670 mg/kg |

Carcinogenicity

| Compound | CAS Number | Agency | Classification |

| Aniline | 62-53-3 | IARC | Group 2A (Probably carcinogenic to humans)[3][4] |

| o-Toluidine | 95-53-4 | IARC | Group 1 (Carcinogenic to humans) |

| 4-(Dimethylamino)azobenzene | 60-11-7 | IARC | Group 2B (Possibly carcinogenic to humans)[3] |

| N-Methylaniline | 100-61-8 | Proposed | Category 2 (Suspected of causing cancer)[5] |

Mutagenicity/Genotoxicity

| Compound | CAS Number | Test System | Result |

| N-Methylaniline | 100-61-8 | Ames Test (Salmonella typhimurium) | Negative[6][7] |

| Aniline | 62-53-3 | In vitro (human fibroblasts) | Marginal increase in sister chromatid exchanges[8] |

| o-Toluidine | 95-53-4 | Multiple assays | Positive |

| 4-Chloro-N-methylaniline | DNA repair test (rat hepatocytes) | Positive[9] |

Predicted Metabolism and Mechanism of Toxicity

The toxicity of this compound is likely driven by its metabolism. Two primary pathways are anticipated:

-

Azo Bond Reduction: The azo bond can be reductively cleaved by enzymes such as azoreductases, which are present in the liver and gut microbiota. This cleavage would release two aromatic amines: N-methyl-p-phenylenediamine and o-toluidine. o-Toluidine is a known human carcinogen.

-

Oxidative Metabolism of the Aniline Moiety: The aniline and toluidine structures can undergo oxidative metabolism by cytochrome P450 enzymes. A key activation step is N-hydroxylation to form hydroxylamines. These metabolites can be further oxidized to nitroso compounds, which are reactive electrophiles capable of binding to DNA and other macromolecules, leading to mutations and cancer initiation. The presence of a methyl group ortho to the amine functionality in related compounds has been shown to increase mutagenic and carcinogenic activity.[10]

Another potential toxic effect, common to many anilines, is the induction of methemoglobinemia . The N-hydroxylamine metabolites can oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis and, at high levels, can be lethal.[8][11]

Experimental Protocols (General)

As no specific experimental protocols for this compound were found, the methodologies for key, standard toxicological assays cited for its analogs are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-deficient medium. The test chemical is added to a culture of the bacteria on a histidine-limited agar plate. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The assay is typically performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.

General Procedure:

-

Preparation of bacterial strains and metabolic activation system (S9 mix).

-

The test compound, bacterial culture, and S9 mix (or buffer) are combined in a test tube.

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on the test plates is compared to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

In Vivo Micronucleus Test